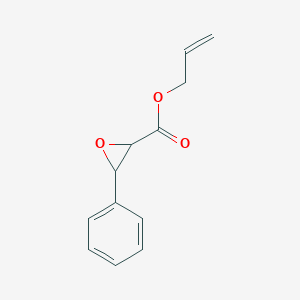

Allyl 3-phenyloxirane-2-carboxylate

Description

Allyl 3-phenyloxirane-2-carboxylate is an ester derivative featuring an allyl group (CH₂=CH–CH₂–), a phenyl-substituted oxirane (epoxide) ring, and a carboxylate moiety. This structure combines the reactivity of an epoxide with the electronic and steric effects of the allyl ester, making it a compound of interest in medicinal chemistry and materials science. Its biological activity, particularly in antimicrobial and antimalarial contexts, has been studied in comparison to structurally related compounds.

Properties

CAS No. |

15817-15-9 |

|---|---|

Molecular Formula |

C12H12O3 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

prop-2-enyl 3-phenyloxirane-2-carboxylate |

InChI |

InChI=1S/C12H12O3/c1-2-8-14-12(13)11-10(15-11)9-6-4-3-5-7-9/h2-7,10-11H,1,8H2 |

InChI Key |

GOGSOMHYWHWPJL-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C1C(O1)C2=CC=CC=C2 |

Canonical SMILES |

C=CCOC(=O)C1C(O1)C2=CC=CC=C2 |

Other CAS No. |

15817-15-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs include:

- Methyl (2R,3S)-3-phenyloxirane-2-carboxylate (CAS 19190-80-8): Replaces the allyl ester with a methyl group, reducing steric bulk and altering electronic properties.

- Phenyl 2-methoxy-3-pyridinecarboxylate (CAS 415710-23-5): Substitutes the oxirane ring with a pyridine moiety and replaces the allyl ester with a phenyl group, introducing aromaticity and differing solubility.

- Allyl (3-methylbutoxy)acetate (CAS 67634-00-8): Shares the allyl ester group but lacks the epoxide and phenyl substituents, highlighting the role of the oxirane ring in reactivity.

Electronic Effects :

- Methyl esters (e.g., methyl (2R,3S)-3-phenyloxirane-2-carboxylate) lack this conjugation, resulting in weaker electron-donating effects compared to allyl derivatives .

Antimicrobial Activity

- Allyl vs. Propyl Derivatives: In studies of thymol (1a), carvacrol (2a), and eugenol (3a), allyl-containing eugenol demonstrated superior efficacy against planktonic bacterial cells but lower potency against biofilms compared to alkyl-substituted analogs. This suggests the allyl group enhances membrane penetration but may reduce biofilm adhesion .

- Epoxide Role: The oxirane ring in Allyl 3-phenyloxirane-2-carboxylate may react with nucleophilic residues in microbial enzymes, a mechanism absent in non-epoxide analogs like allyl acetate (CAS 591-87-7) .

Antimalarial Activity

- Potency Trends: In 4-(1H)-quinolone derivatives, compounds with allyl groups (e.g., 18e, IC₅₀ = 0.31 µM) exhibited significantly higher antimalarial activity than propargyl (18d, IC₅₀ = 1.24 µM) or n-propyl derivatives. The allyl group’s conjugation and moderate electron-donating capacity likely enhance target binding .

- Bromine Substitution : Brominated analogs (e.g., compound 19) showed enhanced potency, but replacing bromine with bulkier groups (e.g., 1-methylpiperazine in compound 20) reduced activity, underscoring the balance between electronic and steric effects .

Physicochemical Properties

- Stability: The epoxide ring in this compound makes it more reactive toward nucleophiles (e.g., glutathione) than non-epoxide analogs, impacting storage and handling .

Preparation Methods

Reaction Mechanism and Conditions

The reaction initiates with the deprotonation of α-chloro allyl malonate by a base, forming an enolate that attacks the carbonyl carbon of benzaldehyde. Subsequent intramolecular nucleophilic substitution yields the epoxide ring. A patent by outlines a similar procedure for phenylalkyloxirane carboxylic acids, employing piperidine as a base in pyridine to facilitate condensation. The general reaction scheme is:

Key parameters include:

Table 1: Darzens Condensation Parameters for Epoxide Synthesis

| Reactant | Base | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Benzaldehyde | Piperidine | Pyridine | 0–25 | 65–70 | |

| α-Chloro allyl malonate | Piperidine | Pyridine | 0–25 | 65–70 |

Epoxidation of Allyl 3-Phenyl-2-Propenoate

Epoxidation of α,β-unsaturated esters using peracids is a direct route to epoxide esters. Allyl 3-phenyl-2-propenoate, when treated with a peracid like meta-chloroperbenzoic acid (mCPBA), undergoes stereoselective epoxidation to form the target compound.

Experimental Protocol from Patent Literature

A patent details the epoxidation of ethyl 7-methyl-2-methylene-7-phenylheptanoate using permaleic acid. Adapting this method for allyl esters involves:

-

Dissolving allyl 3-phenyl-2-propenoate in dichloromethane.

-

Adding permaleic acid (generated in situ from maleic anhydride and hydrogen peroxide) at 0°C.

The reaction proceeds via electrophilic addition of the peracid to the double bond, forming an oxonium ion that cyclizes to the epoxide.

Table 2: Epoxidation Conditions for Allyl 3-Phenyl-2-Propenoate

| Substrate | Peracid | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Allyl 3-phenyl-2-propenoate | Permaleic acid | Dichloromethane | 16 | 70–75 |

Comparative Analysis of Synthesis Routes

Table 3: Comparison of this compound Preparation Methods

*Estimated based on analogous reactions.

Catalytic and Green Chemistry Approaches

Emerging methods focus on catalytic epoxidation using transition metals or organocatalysts. While none are explicitly documented for this compound, the patent hints at hydrogenation steps for byproduct reduction, suggesting potential for catalytic optimization.

Q & A

Q. What are the established synthetic routes for Allyl 3-phenyloxirane-2-carboxylate, and what factors influence yield optimization?

this compound is typically synthesized via epoxidation of allyl cinnamate derivatives or through nucleophilic ring-opening reactions of epoxide precursors. Key factors affecting yield include:

- Catalyst selection : Transition-metal catalysts (e.g., Mn(III)-salen complexes) or enzymatic catalysts may influence stereoselectivity .

- Reaction conditions : Temperature control (0–6°C for epoxide stability) and solvent polarity (e.g., dichloromethane vs. THF) are critical to minimize side reactions like hydrolytic ring-opening .

- Purification methods : Column chromatography with silica gel or reverse-phase HPLC is recommended for isolating high-purity (>97%) products .

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure of this compound?

- 1H NMR : The allyl group shows characteristic doublets (δ 4.5–5.5 ppm for CH2=CH-), while the oxirane protons appear as a multiplet (δ 3.0–4.0 ppm). The phenyl group resonates at δ 7.2–7.5 ppm .

- 13C NMR : The carbonyl carbon (C=O) appears at δ 165–170 ppm, and the oxirane carbons are observed at δ 50–60 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (M+) at m/z 232 (C12H12O3) confirm the molecular weight. Fragmentation patterns include loss of CO2 (44 Da) and allyl groups (41 Da) .

Q. What are the common reactivity patterns of the oxirane ring in this compound under acidic or basic conditions?

- Acidic conditions : The oxirane ring undergoes nucleophilic attack, leading to ring-opening products (e.g., diols or thiol adducts) .

- Basic conditions : Base-catalyzed hydrolysis generates carboxylate salts, while nucleophilic substitution at the allyl group may occur .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) predict the regioselectivity of this compound in cycloaddition reactions?

Density Functional Theory (DFT) calculations can model transition states and activation energies to predict regioselectivity in [3+2] cycloadditions with dipolarophiles like nitrones. Key steps include:

- Reaction path search : Quantum chemical calculations (e.g., Gaussian or ORCA) identify low-energy pathways .

- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions to refine predictions .

- Validation : Experimental kinetics (e.g., stopped-flow spectroscopy) cross-validate computational results .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in biological assays (e.g., antimicrobial vs. cytotoxic activity) may arise from:

- Impurity profiles : LC-MS purity checks (>95%) and counter-screening against common off-targets (e.g., kinase panels) .

- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., halogenation at the phenyl ring) clarifies pharmacophore contributions .

- Dose-response curves : EC50/IC50 comparisons under standardized conditions (e.g., pH 7.4, 37°C) reduce variability .

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives with enhanced stereochemical control?

A 2^k factorial design evaluates variables like temperature, catalyst loading, and solvent polarity:

- Variables : Temperature (X1: 0°C vs. 25°C), catalyst (X2: 5 mol% vs. 10 mol%), solvent (X3: DCM vs. THF).

- Response surface methodology (RSM) : Models interactions between variables to maximize enantiomeric excess (ee) .

- Validation : Confirm optimal conditions with triplicate runs and ANOVA analysis (p < 0.05) .

Q. What advanced separation techniques (e.g., chiral chromatography, membrane technologies) are suitable for isolating enantiomers of this compound?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases for baseline separation .

- Membrane-assisted crystallization : Chiral selectors (e.g., cyclodextrins) enhance enantiomer resolution during recrystallization .

- Capillary electrophoresis (CE) : SDS micelles with β-cyclodextrin additives achieve high resolution (Rs > 2.0) .

Methodological Considerations

Q. How do integrated computational-experimental workflows accelerate the discovery of novel this compound derivatives?

- Virtual screening : Molecular docking (AutoDock Vina) identifies derivatives with high binding affinity to target proteins (e.g., COX-2) .

- High-throughput experimentation (HTE) : Automated liquid handlers prepare 96-well plates for parallel synthesis and screening .

- Feedback loops : Experimental data (e.g., reaction yields) refine computational models (e.g., QSPR) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Waste disposal : Segregate halogenated waste (e.g., DCM solutions) for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.